2-(Pyridin-3-yl)acetohydrazid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(Pyridin-3-yl)acetohydrazide derivatives involves various chemical reactions and methodologies. For example, a study by Hao et al. (2010) detailed the preparation of a related compound through the condensation of 2-acetylpyridine and isonicotinohydrazide, leading to the synthesis of complexes with notable DNA-binding properties and antioxidant activities (Hao et al., 2010). Another approach described by Reichelt et al. (2010) utilizes palladium-catalyzed monoarylation of hydrazides for synthesizing triazolopyridines, showcasing the versatility in synthetic methods (Reichelt et al., 2010).

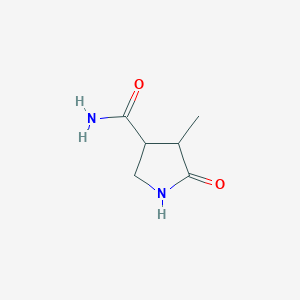

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)acetohydrazide derivatives has been extensively studied. Plutenko et al. (2012) investigated the dihedral angles and hydrogen bonding within crystals of a related compound, providing insights into its supramolecular assembly (Plutenko et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2-(Pyridin-3-yl)acetohydrazide facilitates the formation of various complexes and derivatives with unique properties. Al-Kilany and Al-Khuder (2017) synthesized new complexes by reacting transition metals with a derivative, highlighting its potential as a ligand in coordination chemistry (Al-Kilany & Al-Khuder, 2017).

Physical Properties Analysis

The physical properties of 2-(Pyridin-3-yl)acetohydrazide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. However, specific studies focusing on these aspects were not identified in the current search, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are vital for understanding the applications of 2-(Pyridin-3-yl)acetohydrazide. The work by Evrard et al. (2022) on the synthesis of N-acylhydrazones incorporating the imidazo[1,2-a]pyridine scaffold illustrates the compound's utility in creating molecules with potential bioactivity (Evrard et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

2-(Pyridin-3-yl)acetohydrazid wird bei der Synthese einer Vielzahl von heterocyclischen Verbindungen verwendet. Diese Verbindungen haben sich als potenziell biologisch aktiv erwiesen . Die Reaktion von Cyanoacetylhdrazin mit 3-Acetylpyridin ergibt das Hydrazid-Hydrazon-Derivat .

Antitumoraktivität

Hydrazid-Hydrazon-Derivate, einschließlich this compound, haben vielversprechende Antitumoraktivität gezeigt. Sie wurden gegen drei Krebszelllinien getestet, nämlich Brustadenokarzinom (MCF-7), nicht-kleinzelliges Lungenkarzinom (NCI-H460) und ZNS-Krebs (SF-268), und die meisten der synthetisierten Verbindungen zeigten hohe Hemmwirkungen .

Antibakterielle Aktivität

Hydrazid-Hydrazon-Verbindungen besitzen vielfältige biologische Eigenschaften, einschließlich antibakterieller Aktivität . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe.

Antifungal Aktivität

Neben ihren antibakteriellen Eigenschaften zeigen Hydrazid-Hydrazon-Verbindungen auch antifungale Aktivität . Dies deutet darauf hin, dass this compound bei der Entwicklung von Antimykotika eingesetzt werden könnte.

Antimicrobialer Baumwollstoff

this compound wurde bei der Entwicklung von antimikrobiellem Baumwollstoff verwendet . Der Stoff wurde mit Acetohydrazid und Metallchloriden von zweiwertigem Cr, Mn, Co, Ni, Cu und Zn sowie dreiwertigem Fe und Cr modifiziert. Die modifizierten Proben zeigten eine höhere Effizienz gegenüber Bakterienstämmen als gegenüber Pilzstämmen .

Synthese von Pyridyl-Thienyl-Acetohydrazid-Derivat

this compound wurde bei der Synthese von 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazid verwendet . Dieses Derivat hat potenzielle Anwendungen in verschiedenen Forschungsbereichen.

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyridin-3-yl)acetohydrazide are Nucleotide Pyrophosphatases (NPPs), specifically NPP1 and NPP3 . These enzymes play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are also involved in the regulation of nucleotide-based intercellular signaling .

Mode of Action

2-(Pyridin-3-yl)acetohydrazide interacts with its targets, NPP1 and NPP3, by inhibiting their activity . The compound’s diacylhydrazine derivatives have shown higher inhibitory values . Molecular docking studies suggest that the compound forms hydrogen bonds within the active site of the target enzymes .

Biochemical Pathways

The NPP1 and NPP3 enzymes are involved in the hydrolysis of nucleotides into nucleosides and can hydrolyze the pyrophosphate and phosphodiester bond of nucleotides . They regulate P2 and P1 receptor signaling with their catalytic action that generates new messenger molecules like adenosine, AMP, or pyrophosphate . By inhibiting these enzymes, 2-(Pyridin-3-yl)acetohydrazide can potentially affect these biochemical pathways.

Result of Action

The inhibition of NPP1 and NPP3 by 2-(Pyridin-3-yl)acetohydrazide can potentially lead to various molecular and cellular effects. For instance, the overexpression of these enzymes has been linked to various pathological disorders, including osteoarthritis, type 2 diabetes, calcification, allergies, neurodegenerative diseases, and carcinogenesis . Therefore, inhibiting these enzymes could potentially alleviate these conditions.

Biochemische Analyse

Biochemical Properties

2-(Pyridin-3-yl)acetohydrazide has been found to exhibit inhibitory properties against certain enzymes . For instance, it has been used in the synthesis of diacylhydrazine derivatives, which have shown potential as inhibitors of Nucleotide Pyrophosphatases (NPPs) . NPPs are enzymes that play a crucial role in maintaining the extracellular level of nucleotides and nucleosides and are involved in the regulation of nucleotide-based intercellular signaling .

Cellular Effects

The cellular effects of 2-(Pyridin-3-yl)acetohydrazide are not fully understood yet. Its derivatives have shown potential in enhancing the efficacy of cancer therapeutics . This suggests that 2-(Pyridin-3-yl)acetohydrazide may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Pyridin-3-yl)acetohydrazide is not fully known. Its derivatives have been found to exhibit inhibitory effects on NPPs . These inhibitors are thought to exert their effects at the molecular level through binding interactions with the enzymes, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

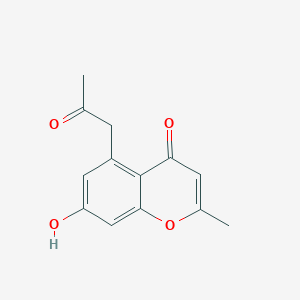

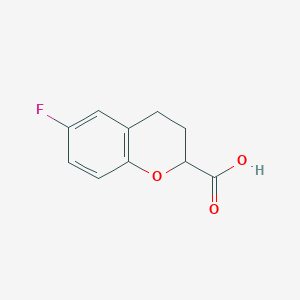

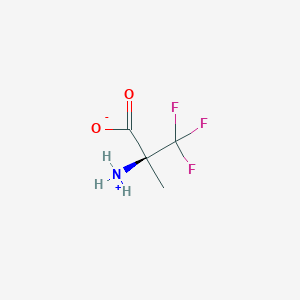

IUPAC Name |

2-pyridin-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCJFXVAGVZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)